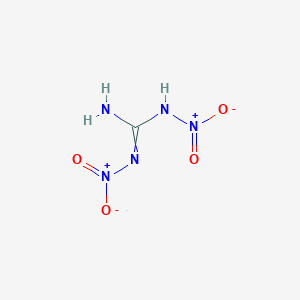
N,N''-Dinitroguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N''-Dinitroguanidine: is a chemical compound with the molecular formula CH3N5O4 and a molecular weight of 149.0656 . It is a derivative of guanidine, characterized by the presence of two nitro groups (-NO2) attached to the nitrogen atoms of the guanidine core. This compound is known for its high nitrogen content, making it useful in various applications, particularly in the field of explosives and propellants.
Synthetic Routes and Reaction Conditions:
Nitration of Guanidine: The primary method for synthesizing this compound involves the nitration of guanidine using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at controlled temperatures to prevent the decomposition of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale nitration reactors where guanidine is continuously fed into a mixture of concentrated nitric and sulfuric acids under controlled conditions. The reaction mixture is then cooled, and the product is purified through crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of guanidine or other related compounds.
Substitution: Substitution reactions involving the nitro groups can produce various derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen and metal hydrides are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the nitro groups.
Major Products Formed:
Nitrogen Oxides: From oxidation reactions.
Guanidine Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry: N,N''-Dinitroguanidine is used as a precursor in the synthesis of other nitrogen-rich compounds, which are valuable in the development of new materials and explosives. Biology: Research has explored its potential as a biocide due to its high nitrogen content and ability to disrupt microbial cell walls. Medicine: Its derivatives are being studied for their potential use in drug delivery systems and as intermediates in pharmaceutical synthesis. Industry: The compound is used in the production of propellants and explosives due to its high nitrogen content and stability.
Molecular Targets and Pathways Involved:
Biocide Action: this compound disrupts microbial cell walls by reacting with cellular components, leading to cell lysis.
Explosive Action: The high nitrogen content allows for rapid decomposition, releasing a large amount of gas and heat, which is characteristic of explosive materials.
Comparaison Avec Des Composés Similaires
Guanidine: The parent compound without nitro groups.
Nitroguanidine: A related compound with one nitro group.
Dinitrophenylhydrazine: Another nitrogen-rich compound used in analytical chemistry.
Uniqueness: N,N''-Dinitroguanidine stands out due to its high nitrogen content and stability, making it particularly useful in applications requiring controlled and rapid release of energy.
Propriétés
Numéro CAS |
666736-83-0 |
|---|---|
Formule moléculaire |
CH3N5O4 |
Poids moléculaire |
149.07 g/mol |
Nom IUPAC |
1,2-dinitroguanidine |
InChI |
InChI=1S/CH3N5O4/c2-1(3-5(7)8)4-6(9)10/h(H3,2,3,4) |
Clé InChI |
ULLQXGARUROVCU-UHFFFAOYSA-N |
SMILES canonique |
C(=N[N+](=O)[O-])(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


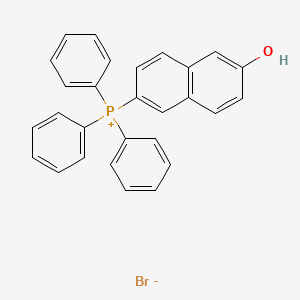
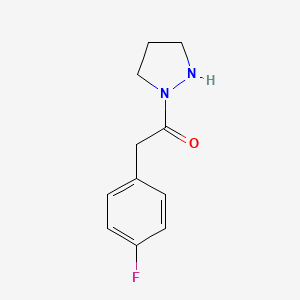
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid](/img/structure/B15160068.png)
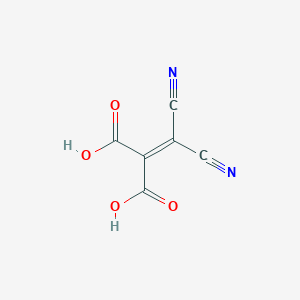
![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
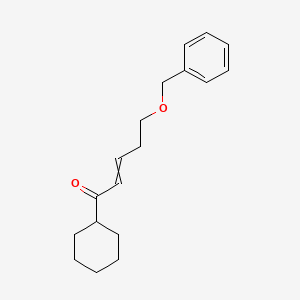
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
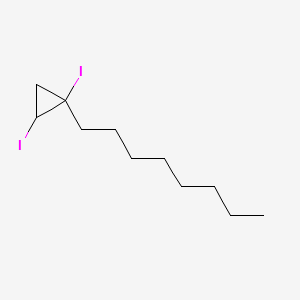
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)
